3-Azidopyrrolidine
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Overview
Description
3-Azidopyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C₄H₈N₄ It features a pyrrolidine ring substituted with an azido group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azidopyrrolidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-chloropyrrolidine with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Azidopyrrolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for the reduction of azides.
Substitution: Sodium azide is used for the nucleophilic substitution of halides.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Aminopyrrolidines: Formed from reduction reactions.
Scientific Research Applications
3-Azidopyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.
Biology: The compound is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and ability to introduce azido functionalities.
Mechanism of Action
The mechanism of action of 3-azidopyrrolidine and its derivatives depends on the specific application. In bioorthogonal chemistry, the azido group reacts selectively with alkynes in living systems without interfering with native biochemical processes. This selective reactivity is due to the stability of the azido group under physiological conditions and its ability to undergo rapid cycloaddition reactions.
Comparison with Similar Compounds
3-Chloropyrrolidine: Similar structure but with a chloro group instead of an azido group.
3-Aminopyrrolidine: The reduced form of 3-azidopyrrolidine.
Pyrrolidine: The parent compound without any substituents.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-azidopyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c5-8-7-4-1-2-6-3-4/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKGPJREXAOQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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